rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
The compound rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic molecule belonging to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are significant in various chemical and biological processes. This particular compound is characterized by its unique structural features, including a benzyl group and a methyl group attached to the octahydropyrrolo[3,4-c]pyrrole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the condensation of a suitable amine with a diketone precursor, followed by cyclization to form the pyrrole ring. The reaction conditions typically include the use of a catalytic amount of acid or base to facilitate the cyclization process. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrroles with various functional groups.
Scientific Research Applications
rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
- rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole
Uniqueness
rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: is unique due to its specific structural features, including the presence of a benzyl group and a methyl group
Properties
IUPAC Name |
5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-14-10-15-7-13(14)9-16(11-14)8-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYNSJGQAAOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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